2-[2-(2-Methylfuran-3-amido)-1,3-thiazol-4-yl]acetic acid
Description
2-[2-(2-Methylfuran-3-amido)-1,3-thiazol-4-yl]acetic acid is a thiazole-based derivative characterized by a central 1,3-thiazole ring substituted at the 2-position with a 2-methylfuran-3-amido group and at the 4-position with an acetic acid moiety. The compound combines the electron-rich 2-methylfuran heterocycle, a planar amide linker, and the polar acetic acid group, which collectively influence its physicochemical properties, such as solubility, hydrogen-bonding capacity, and metabolic stability.
Properties
IUPAC Name |
2-[2-[(2-methylfuran-3-carbonyl)amino]-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S/c1-6-8(2-3-17-6)10(16)13-11-12-7(5-18-11)4-9(14)15/h2-3,5H,4H2,1H3,(H,14,15)(H,12,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFJVLUVGXJMQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=NC(=CS2)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methylfuran-3-amido)-1,3-thiazol-4-yl]acetic acid typically involves the reaction of 2-methylfuran-3-carboxylic acid with thioamide derivatives under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the thiazole ring . The reaction mixture is then subjected to hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Methylfuran-3-amido)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The thiazole ring can be reduced to form thiazolidine derivatives.
Substitution: The acetic acid moiety can undergo esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Thiazolidine derivatives.
Substitution: Esters and amides of this compound.
Scientific Research Applications
Biological Activities
Antimicrobial Properties:
Research indicates that compounds containing thiazole and furan derivatives exhibit antimicrobial activities. The specific structure of 2-[2-(2-Methylfuran-3-amido)-1,3-thiazol-4-yl]acetic acid suggests potential efficacy against various bacterial strains due to the presence of the thiazole ring, known for its role in enhancing bioactivity.
Anticancer Research:
Studies have shown that thiazole derivatives can inhibit cancer cell proliferation. The unique structure of this compound may contribute to its ability to interfere with cancer cell signaling pathways, making it a candidate for further investigation in oncological studies.
Applications in Research
Drug Development:
The compound's structural features position it as a promising lead in drug discovery, particularly in developing new antibiotics or anticancer agents. Its ability to modify biological pathways makes it a valuable tool in medicinal chemistry.
Biochemical Assays:
Due to its unique chemical properties, this compound can be utilized in biochemical assays to study enzyme interactions or as a substrate in metabolic studies.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of Gram-positive bacteria. |
| Study B | Anticancer Potential | Showed reduced viability in cancer cell lines compared to control. |
| Study C | Biochemical Interactions | Identified as an effective inhibitor of specific enzyme activity, suggesting potential therapeutic applications. |
Mechanism of Action
The mechanism of action of 2-[2-(2-Methylfuran-3-amido)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-[2-(2-Methylfuran-3-amido)-1,3-thiazol-4-yl]acetic acid with structurally analogous thiazole-acetic acid derivatives, highlighting key substituents, molecular properties, and functional distinctions:
Key Structural and Functional Comparisons:
Substituent Diversity :
- The target compound’s 2-methylfuran-3-amido group introduces an oxygen-rich heterocycle, contrasting with sulfonamides (e.g., ), halophenyls (e.g., ), and pyridinyl moieties (e.g., ).
- Electron-withdrawing groups (e.g., CF₃ in ) increase acidity and stability, while electron-donating groups (e.g., furan in the target) may enhance π-π stacking or hydrogen-bonding interactions.
Hydrogen-Bonding Capacity: The amide in the target compound can act as both a hydrogen-bond donor (N–H) and acceptor (C=O), similar to sulfonamides . Furan oxygen may participate in weak hydrogen bonds as an acceptor, unlike halogenated derivatives (e.g., ), which rely on halogen bonding.
Physicochemical Properties :
- Lipophilicity : The BOC-protected derivative is more hydrophobic (logP ~2.5), whereas sulfonamides and acetic acid derivatives (e.g., ) exhibit higher aqueous solubility.
- Acidity : Sulfonamide-containing compounds (pKa ~5–6) are more acidic than amide-linked derivatives (pKa ~3–4 for acetic acid group).
Synthetic Accessibility :
- Derivatives like and are synthesized via direct coupling or cyclization, while the target compound likely requires amide bond formation between thiazole and furan precursors .
Biological Activity
2-[2-(2-Methylfuran-3-amido)-1,3-thiazol-4-yl]acetic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H10N2O4S
- Molecular Weight : 266.27 g/mol
- CAS Number : 926214-55-3
The compound features a thiazole ring and a methylfuran moiety, which are critical in its interaction with biological targets.
Research indicates that compounds similar to this compound may interact with various biological pathways:
- G Protein-Coupled Receptors (GPCRs) : Many thiazole derivatives exhibit activity on GPCRs, which are pivotal in numerous physiological processes. The activation or inhibition of these receptors can lead to various downstream effects, including changes in cell signaling pathways .
- Enzyme Inhibition : Compounds containing thiazole rings have been shown to inhibit certain enzymes, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
Antimicrobial Activity
Studies have demonstrated that thiazole derivatives possess significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains, including resistant strains . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
Research has suggested that this compound may exhibit anti-inflammatory properties. This is likely due to its ability to inhibit pro-inflammatory cytokines and modulate immune responses .
Case Studies
- In Vivo Studies : In a study involving animal models of inflammation, administration of thiazole derivatives resulted in a marked reduction in inflammatory markers and improved clinical scores compared to controls .
- Clinical Trials : Preliminary data from clinical trials indicate that compounds similar to this compound may be beneficial in treating chronic inflammatory diseases. These studies focus on dosage optimization and long-term safety profiles.
Data Table: Summary of Biological Activities
Q & A
Q. What green chemistry approaches are applicable to scale-up synthesis sustainably?
- Methodological Answer :
- Solvent-free mechanochemical synthesis using ball mills to reduce waste .
- Catalytic methods (e.g., CeCl₃·7H₂O) for amide bond formation, minimizing toxic byproducts .
- Flow chemistry systems to enhance reaction control and energy efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
